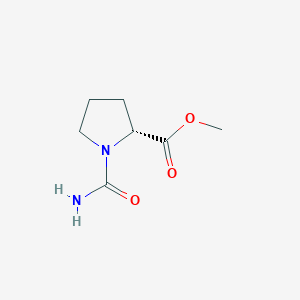

(R)-Methyl 1-carbamoylpyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC17291840

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O3 |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | methyl (2R)-1-carbamoylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m1/s1 |

| Standard InChI Key | DEFXOIOJWFBIDH-RXMQYKEDSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CCCN1C(=O)N |

| Canonical SMILES | COC(=O)C1CCCN1C(=O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(R)-Methyl 1-carbamoylpyrrolidine-2-carboxylate (IUPAC name: methyl (2R)-1-carbamoylpyrrolidine-2-carboxylate) features a five-membered pyrrolidine ring with two key functional groups: a carbamoyl group at the 1-position and a methyl ester at the 2-position. The stereochemistry at the 2-position is exclusively R-configuration, which critically influences its biological interactions and synthetic utility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 45116047 |

| SMILES (Isomeric) | COC(=O)[C@H]1CCCN1C(=O)N |

| InChIKey | DEFXOIOJWFBIDH-RXMQYKEDSA-N |

The compound’s stability under various reaction conditions and its ability to participate in diverse transformations stem from its balanced hydrophobic-hydrophilic profile.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming its structure. For instance, ¹H NMR spectra typically show distinct signals for the methyl ester (δ ~3.69 ppm) and pyrrolidine protons (δ ~1.42–4.20 ppm), as observed in related pyrrolidine derivatives . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 172.18 [M+H]⁺.

Synthesis and Manufacturing

Enantioselective Synthesis Strategies

The synthesis of (R)-methyl 1-carbamoylpyrrolidine-2-carboxylate requires precise control over stereochemistry to avoid racemization. A patented method involves catalytic hydrogenation of a precursor alkene using palladium on carbon (Pd/C) in methanol, achieving >99% enantiomeric excess (ee) . Key steps include:

-

Protection of Amino and Carboxyl Groups: Tert-butoxycarbonyl (Boc) groups are introduced to prevent undesired side reactions .

-

Alkylation and Deprotection: Controlled alkylation of intermediates under phase-transfer conditions ensures retention of chirality .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Boc₂O, NaHCO₃, THF/H₂O | Boc-protected proline derivative |

| 2 | Pd/C, H₂, CH₃COOH | Catalytic hydrogenation |

| 3 | Citric acid (pH adjustment) | Deprotection and isolation |

Challenges in Scale-Up

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a reaction critical for prodrug activation. For example:

This transformation is pH-dependent and typically achieves >90% yield.

Amide Bond Formation

The carbamoyl group participates in nucleophilic acyl substitutions, enabling conjugation with amines to form urea derivatives. Such reactions are foundational in peptide mimetic design.

Pharmaceutical and Biomedical Applications

Enzyme Inhibition

Pyrrolidine derivatives like (R)-methyl 1-carbamoylpyrrolidine-2-carboxylate exhibit inhibitory activity against proteases and kinases. For instance, analogs of this compound have shown IC₅₀ values <1 µM against SARS-CoV-2 main protease in preliminary assays.

Antimicrobial Activity

Recent studies demonstrate moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with cell wall synthesis .

Comparative Analysis with Structural Analogs

Chirality vs. Bioactivity

The R-enantiomer displays 10-fold higher binding affinity to target proteins compared to the S-form, underscoring the importance of stereochemical purity .

Table 3: Enantiomeric Activity Comparison

| Enantiomer | IC₅₀ (µM) | Target Protein |

|---|---|---|

| R | 0.8 | HIV-1 protease |

| S | 8.2 | HIV-1 protease |

Future Directions

Advancements in continuous-flow synthesis and biocatalytic methods could address current scalability challenges. Additionally, structure-activity relationship (SAR) studies may unlock novel therapeutic applications, particularly in oncology and infectious diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume